

Enadoline Hydrochloride: A Technical Guide to Safety and Toxicology

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Compound of Interest

Compound Name: *Enadoline hydrochloride*

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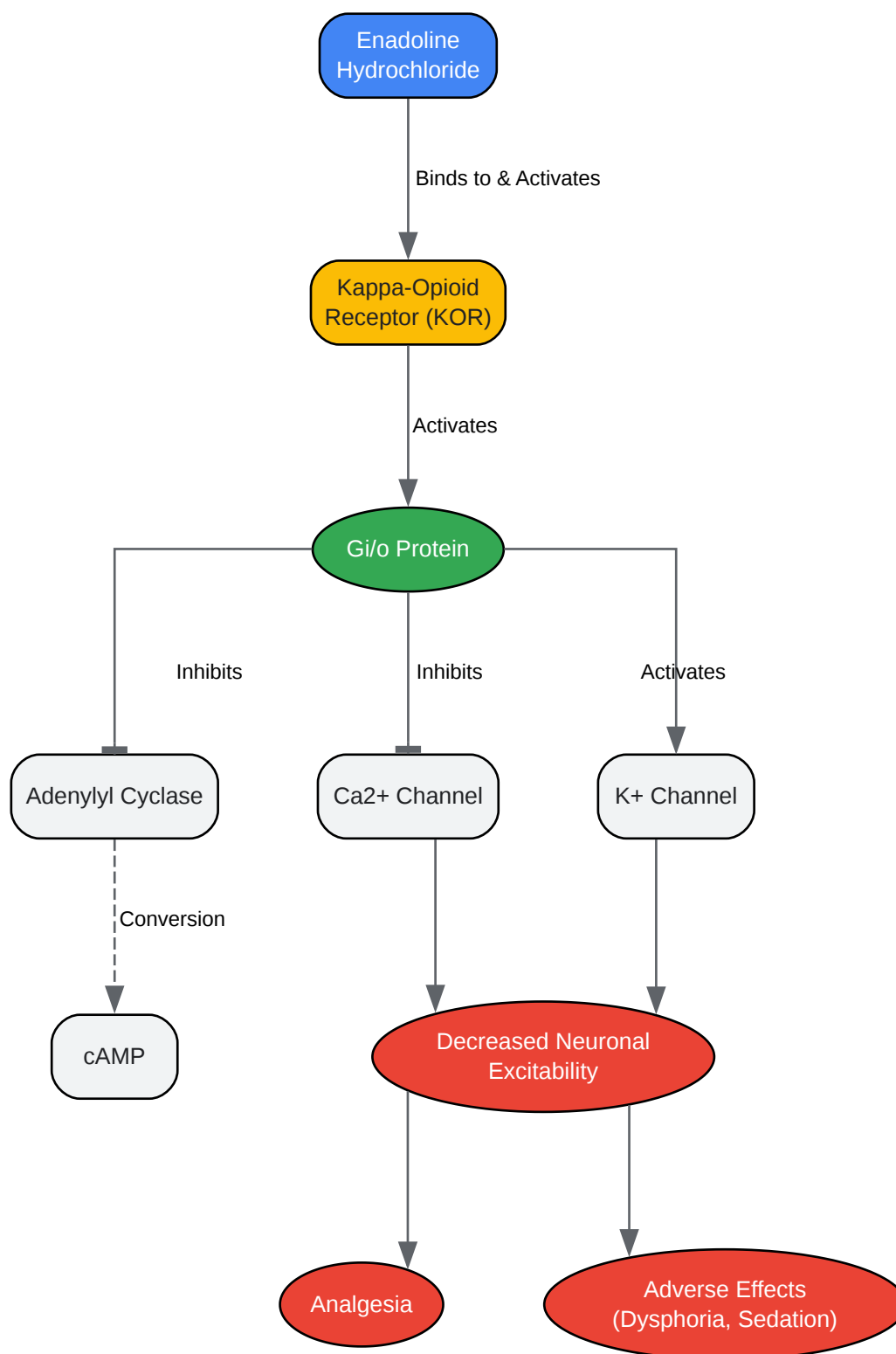
For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline hydrochloride is a potent and selective agonist of the kappa-opioid receptor (KOR). It was investigated as a potential analgesic. However, its clinical development was discontinued due to dose-limiting adverse effects. This technical guide provides a comprehensive overview of the available safety and toxicology data for **Enadoline hydrochloride**, intended to inform researchers, scientists, and drug development professionals. While extensive proprietary toxicology data may not be publicly available due to its discontinued development, this guide synthesizes published preclinical and clinical findings to offer a detailed safety profile.

Mechanism of Action and Signaling Pathway

Enadoline exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors. Activation of KORs initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is followed by the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction in neuronal excitability, which is the basis for its analgesic effects. However, KOR activation in different brain regions is also associated with the adverse effects observed clinically.



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Figure 1: Enadoline's Mechanism of Action via KOR Signaling

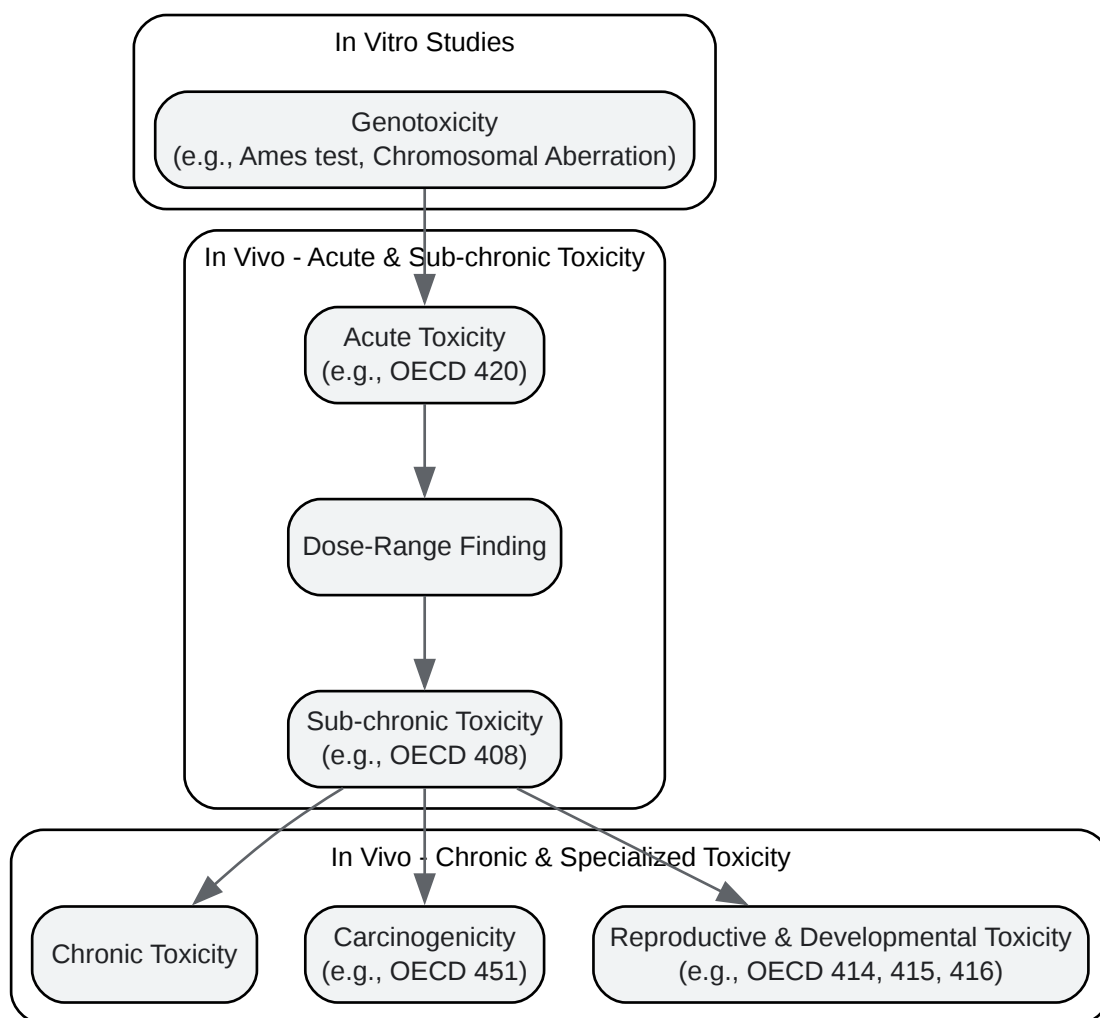
Preclinical Safety and Toxicology

Detailed quantitative preclinical toxicology data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for **Enadoline hydrochloride** are not readily available in the public domain. However, some preclinical findings have been reported.

A study in a rat model of postoperative pain demonstrated that Enadoline has potent antihyperalgesic and antiallodynic effects.^[1] Notably, unlike morphine, Enadoline did not cause respiratory depression at the doses tested.^[1] However, it did potentiate isoflurane-induced sleeping time, suggesting central nervous system depressant effects.^[1]

General Experimental Protocols for Preclinical Toxicology Studies

While specific protocols for Enadoline are not available, the following sections describe standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicology studies, which would have likely been followed during its development.



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Figure 2: Generalized Workflow for Preclinical Toxicology Assessment

Acute Oral Toxicity (Following OECD Guideline 420)[2][3][4][5]

- Principle: To determine the short-term toxic effects of a single oral dose of a substance.
- Test System: Typically rats, one sex (usually females).
- Procedure: A sighting study is performed to determine the starting dose. Subsequently, groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Observations for signs of toxicity are made for at least 14 days.

- Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

Sub-chronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Principle: To assess the cumulative toxic effects of a substance after repeated oral administration for 90 days.
- Test System: Typically rodents (rats). At least 10 males and 10 females per group.
- Procedure: The test substance is administered daily via gavage, in feed, or in drinking water at three or more dose levels, plus a control group.
- Endpoints: Daily clinical observations, weekly body weight and food/water consumption, hematology, clinical biochemistry, urinalysis, ophthalmology, gross necropsy, organ weights, and histopathology of major organs and tissues.

Reproductive and Developmental Toxicity (Following OECD Guidelines 414, 415, 416)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: To evaluate the potential adverse effects of a substance on fertility, pregnancy, and development of the offspring.
- Test System: Typically rats and/or rabbits.
- Procedure:
 - Fertility and Early Embryonic Development (OECD 415): Dosing of males and females before and during mating and for females, through implantation.
 - Prenatal Development (OECD 414): Dosing of pregnant females during the period of organogenesis.
 - Two-Generation Study (OECD 416): Dosing of two generations of animals to assess effects on all phases of reproduction.
- Endpoints: Mating performance, fertility indices, gestation length, litter size, pup viability, birth weights, and developmental landmarks in offspring. Maternal toxicity is also assessed.

Genetic Toxicology: In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Principle: To identify substances that cause structural damage to chromosomes in cultured mammalian cells.
- Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells, human lymphocytes).
- Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.
- Endpoints: Frequency of chromosomal aberrations (e.g., breaks, gaps, exchanges).

Carcinogenicity Studies (Following OECD Guideline 451)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Principle: To assess the carcinogenic potential of a substance after long-term exposure.
- Test System: Typically rodents (rats and mice). At least 50 animals per sex per group.
- Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 18-24 months) at three or more dose levels, plus a control group.
- Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination for neoplastic lesions.

Clinical Safety and Toxicology

Clinical trials with **Enadoline hydrochloride** revealed a challenging safety and tolerability profile, which ultimately led to the cessation of its development.[\[26\]](#)

Human Clinical Trial Data

Parameter	Finding	Reference
Study Population	Volunteers with polysubstance abuse histories	[27]
Dosing	Intramuscular doses of 20, 40, 80, and 160 µg/70 kg	[27]
Adverse Events	Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, increased urinary output	[27]
Dose-Limiting Toxicity	The highest dose (160 µg/70 kg) was not tolerated and led to psychotomimetic effects.	[27]

Summary of Clinical Adverse Events:

The most significant adverse events associated with Enadoline administration in humans are centrally mediated and characteristic of kappa-opioid receptor agonists. These include:

- Psychotomimetic Effects: Visual distortions and feelings of depersonalization were prominent, particularly at higher doses.[\[27\]](#)
- Dysphoria: A state of unease or dissatisfaction, a well-known side effect of kappa-opioid agonists, was a significant limiting factor.[\[26\]](#)
- Sedation: Enadoline caused significant sedation.[\[27\]](#)
- Cognitive Effects: Confusion and dizziness were commonly reported.[\[27\]](#)
- Other Effects: Increased urinary output was also observed.[\[27\]](#)

The clinical development of several arylacetamide kappa-opioid agonists, including Enadoline, failed in Phase II trials due to these severe psychotomimetic effects, sedation, and dysphoria.
[\[26\]](#)

Conclusion

Enadoline hydrochloride is a potent and selective kappa-opioid receptor agonist that demonstrated analgesic potential in preclinical models without the risk of respiratory depression associated with mu-opioid agonists. However, its clinical development was halted due to a narrow therapeutic window and the emergence of severe and dose-limiting adverse effects, including psychotomimetic symptoms, dysphoria, and sedation. The lack of publicly available, detailed quantitative preclinical toxicology data limits a full assessment of its safety profile. The information available from clinical trials strongly indicates that the central nervous system is the primary target for toxicity in humans. This technical guide provides a consolidated overview of the known safety and toxicology of **Enadoline hydrochloride** to aid researchers and professionals in the field of drug development.

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